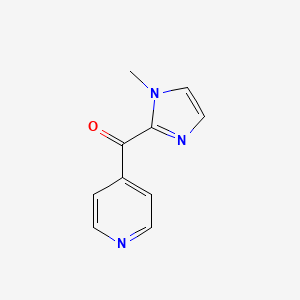

4-(1-methyl-1H-imidazole-2-carbonyl)pyridine

Description

Significance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemistry. Their scaffolds are cornerstones in medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. These characteristics are crucial for modulating a molecule's interaction with biological targets. rsc.org

Nitrogen-containing heterocycles, such as imidazole (B134444) and pyridine (B92270), are particularly prominent. The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines in DNA. nih.gov Its electron-rich nature allows it to participate in a variety of chemical reactions and to coordinate with metal ions, making it a valuable component in the design of catalysts and functional materials. rsc.org Pyridine, a six-membered aromatic heterocycle, is also a common feature in many active pharmaceutical ingredients and functional materials. The diverse reactivity and electronic properties of these rings make them privileged structures in the synthesis of compounds with a wide array of potential applications, from anticancer and antimicrobial agents to chemical sensors. nih.govcnr.itmdpi.com

Aims and Scope of Comprehensive Research on the Chemical Compound

Given the established importance of its constituent heterocyclic scaffolds, comprehensive research on 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine would likely be aimed at exploring its potential in several key areas of chemical science. The scope of such research can be inferred from the activities of the broader class of imidazole-pyridine hybrids.

One primary aim would be the investigation of its biological activity . Imidazole-pyridine conjugates have been synthesized and evaluated for a range of therapeutic applications. Research has shown that compounds with this structural motif exhibit potential as anticancer agents, with some derivatives demonstrating high efficacy in various human cancer cell lines. cnr.itamrita.edu Furthermore, these conjugates have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov A thorough investigation of this compound would involve screening for similar cytotoxic and antibacterial activities to determine its potential as a lead compound in drug discovery.

Another significant research direction would be in the field of materials science and coordination chemistry . The nitrogen atoms in both the imidazole and pyridine rings are capable of coordinating with metal ions. This makes the compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes. nih.gov Research in this area would aim to synthesize and characterize such complexes, investigating their structural properties and potential applications in catalysis, sensing, or as emissive materials for organic light-emitting diodes (OLEDs). nih.gov The electron-rich imidazole ring, in particular, suggests that its derivatives could be effective chemosensors, for instance, in the detection of specific ions like fluoride. rsc.org

Finally, a foundational aim of future research would be to fully elucidate the compound's synthesis and physicochemical properties . This would involve developing efficient and scalable synthetic routes and conducting detailed structural and spectroscopic analysis, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy. This fundamental data is currently lacking in the public domain but is essential for understanding the molecule's behavior and for underpinning any exploration of its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJAVKUPTREHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235653 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30148-24-4 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30148-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-imidazol-2-yl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. For 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine, the most logical disconnection is at the carbon-carbon bond of the carbonyl group, which connects the pyridine (B92270) and imidazole (B134444) rings.

This primary disconnection suggests two main synthetic pathways:

Pathway A : This involves the acylation of a pyridine derivative with a 1-methyl-1H-imidazole-2-carbonyl equivalent. This could be achieved through a Friedel-Crafts type reaction or by using an organometallic pyridine species.

Pathway B : This pathway considers the formation of the imidazole ring as a later step in the synthesis, starting from a pyridine-containing precursor.

A retrosynthetic tree for pyridine synthesis often involves methods like the Hantzsch pyridine synthesis, which condenses a β-ketoester with an aldehyde and ammonia. advancechemjournal.com For imidazoles, a common retrosynthetic approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. researchgate.net

| Target Molecule | Disconnection | Precursors |

| This compound | Carbonyl C-C bond | 1-methyl-1H-imidazole-2-carboxylic acid (or derivative) + 4-substituted pyridine |

| This compound | Imidazole ring formation | Pyridine-4-yl-glyoxal derivative + Methylamine + Formaldehyde |

Conventional Synthetic Approaches to the Chemical Compound

Conventional synthetic methods for compounds like this compound typically involve multi-step sequences that allow for the careful construction of the heterocyclic rings and the linking carbonyl group.

The synthesis can be envisioned starting from the individual heterocyclic precursors. One plausible route involves the preparation of 1-methyl-1H-imidazole, followed by its acylation at the 2-position, and subsequent coupling with a suitable pyridine derivative.

Key Precursors:

1-methyl-1H-imidazole : Can be synthesized by the alkylation of imidazole.

Pyridine-4-carboxylic acid or its derivatives : Commercially available and can be activated for acylation reactions.

A common method for the synthesis of related imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. nanobioletters.com While not directly applicable to the target molecule, this highlights a general strategy of building one heterocyclic ring onto another.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the acylation of pyridine, Lewis acid catalysts are often employed. nih.gov The choice of solvent, temperature, and reaction time can significantly impact the outcome. For instance, in the acetylation of imidazo[1,2-a]pyridines, a systematic screening of Lewis acids and reaction conditions led to a highly efficient one-pot procedure. nih.gov

| Reaction Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0 - 25 | Moderate |

| Palladium-catalyzed cross-coupling | Pd(PPh₃)₄ | Toluene | 80 - 110 | Good to High |

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The application of green chemistry principles to the synthesis of this compound could involve several strategies.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.

Catalysis : Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. Iron-catalyzed cyclization for pyridine synthesis is an example of using a more sustainable metal catalyst. rsc.org

Energy Efficiency : Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

One-pot multi-component reactions are a cornerstone of green synthesis, as they can significantly reduce the number of synthetic steps and purification procedures. nih.govnih.gov

Derivatization and Analog Synthesis of the Chemical Compound

The derivatization of this compound can lead to the synthesis of a library of analogs with potentially diverse biological and material properties.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards functionalization. Direct C-H functionalization of pyridines is a growing area of research, aiming to avoid the need for pre-functionalized starting materials. rsc.org

Functionalization at the C4 position of the pyridine ring, which is para to the nitrogen atom, is a known challenge. digitellinc.comnih.gov However, methods have been developed for the selective functionalization at this position. digitellinc.comnih.govnih.gov

Potential Functionalization Reactions:

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group is present on the pyridine ring, it can be displaced by various nucleophiles.

Metalation and Cross-Coupling : Directed ortho-metalation or more recent methods for remote metalation can be used to introduce a metal at a specific position on the pyridine ring, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Functional Group | Reagents and Conditions | Position of Functionalization |

| Alkyl | Alkyl halides, organometallic reagents | C2, C3, C4 |

| Aryl | Arylboronic acids, Palladium catalyst (Suzuki coupling) | C2, C3, C4 |

| Halogen | N-Halosuccinimides | C3, C5 |

Modifications of the N-Methyl Imidazole Moiety

The N-methyl group on the imidazole ring represents a potential site for chemical modification, primarily through demethylation or quaternization reactions.

Demethylation: The removal of the N-methyl group to yield the corresponding N-H imidazole derivative is a conceivable transformation. While specific conditions for this compound are not detailed in the literature, N-demethylation of imidazole derivatives can often be achieved under stringent conditions. Methods might include the use of strong acids, such as hydroiodic acid, or reagents like sodium in liquid ammonia. However, the stability of the rest of the molecule under such harsh conditions would be a significant consideration.

Quaternization: Further alkylation of the second nitrogen atom in the imidazole ring to form a quaternary imidazolium salt is another potential modification. This reaction would likely proceed by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting imidazolium salt would introduce a positive charge and alter the electronic and solubility properties of the molecule.

| Transformation | Reagents and Conditions (Hypothetical) | Product |

| N-Demethylation | Strong acid (e.g., HI) or Na/NH₃ | 4-(1H-imidazole-2-carbonyl)pyridine |

| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | 1,3-dimethyl-2-(pyridin-4-carbonyl)-1H-imidazol-3-ium salt |

Transformations at the Carbonyl Linker

The ketone carbonyl group serves as a versatile handle for a variety of chemical transformations, including reduction to an alcohol or conversion to imine derivatives like oximes and hydrazones.

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol, (1-methyl-1H-imidazol-2-yl)(pyridin-4-yl)methanol. This is a common transformation for ketones and can be accomplished using a range of reducing agents. Mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are often sufficient for this purpose and are generally compatible with the imidazole and pyridine rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though with a higher risk of side reactions.

Formation of Oximes and Hydrazones: The carbonyl group can undergo condensation reactions with hydroxylamine or hydrazine derivatives to form the corresponding oxime and hydrazone, respectively. These reactions are typically carried out under mildly acidic conditions, which facilitate the nucleophilic attack on the carbonyl carbon followed by dehydration. nih.govresearchgate.net The formation of an oxime would involve reacting the parent compound with hydroxylamine hydrochloride, while a hydrazone could be formed using hydrazine or a substituted hydrazine. axispharm.comresearchgate.net

| Transformation | Reagents and Conditions | Product |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) in methanol or ethanol | (1-methyl-1H-imidazol-2-yl)(pyridin-4-yl)methanol |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base | (E/Z)- (1-methyl-1H-imidazol-2-yl)(pyridin-4-yl)methanone oxime |

| Hydrazone Formation | Hydrazine hydrate (N₂H₄·H₂O) | (1-methyl-1H-imidazol-2-yl)(pyridin-4-yl)methanone hydrazone |

Advanced Structural Elucidation and Conformational Analysis of 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for probing the molecular structure of 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine. Each technique provides complementary information, culminating in a complete and unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the premier technique for mapping the carbon-hydrogen framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data regarding the electronic environment of each unique nucleus.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the N-methyl group. The pyridine ring features two sets of chemically non-equivalent aromatic protons, which would appear as doublets due to coupling with adjacent protons. The two protons on the imidazole ring are expected to appear as singlets, as they lack adjacent proton coupling partners. The N-methyl group protons would also yield a characteristic singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum would reveal ten unique carbon signals, corresponding to each carbon atom in the molecule. The carbonyl carbon is anticipated to be the most downfield signal due to significant deshielding. The aromatic carbons of the pyridine and imidazole rings would resonate in the typical downfield region for sp²-hybridized carbons, with their precise shifts influenced by the electronegativity of the adjacent nitrogen atoms. The N-methyl carbon would appear as a single upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on chemical structure and typical shift values for similar heterocyclic systems.

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine C2-H, C6-H | ¹H | ~8.7 - 8.9 | Doublet (d) |

| Pyridine C3-H, C5-H | ¹H | ~7.8 - 8.0 | Doublet (d) |

| Imidazole C4-H | ¹H | ~7.3 - 7.5 | Singlet (s) |

| Imidazole C5-H | ¹H | ~7.0 - 7.2 | Singlet (s) |

| N-CH₃ | ¹H | ~4.0 - 4.2 | Singlet (s) |

| Carbonyl C=O | ¹³C | ~180 - 185 | Singlet |

| Pyridine C4 | ¹³C | ~148 - 152 | Singlet |

| Pyridine C2, C6 | ¹³C | ~150 - 154 | Singlet |

| Imidazole C2 | ¹³C | ~142 - 146 | Singlet |

| Pyridine C3, C5 | ¹³C | ~122 - 126 | Singlet |

| Imidazole C4 | ¹³C | ~130 - 134 | Singlet |

| Imidazole C5 | ¹³C | ~128 - 132 | Singlet |

| N-CH₃ | ¹³C | ~35 - 38 | Singlet |

Advanced Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), would be used to verify the molecular formula of this compound, which is C₁₀H₉N₃O.

The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which can be compared to the calculated theoretical value to confirm the elemental composition with high confidence. Tandem MS (MS/MS) experiments would further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. Expected fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragments such as the pyridin-4-ylcarbonyl cation or the 1-methyl-1H-imidazol-2-yl cation.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₉N₃O | 187.0746 |

| [M+H]⁺ | C₁₀H₁₀N₃O⁺ | 188.0824 |

| [M+Na]⁺ | C₁₀H₉N₃ONa⁺ | 210.0643 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone linker, typically appearing in the 1660–1700 cm⁻¹ region. Other key absorptions would include C=N and C=C stretching vibrations from the pyridine and imidazole rings between 1500 and 1610 cm⁻¹, aromatic C-H stretching bands above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group around 2950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Symmetric vibrations, particularly the ring breathing modes of the pyridine and imidazole moieties, are often strong in the Raman spectrum while being weak in the IR. The C=O stretch would also be Raman active. The combination of both techniques provides a more complete vibrational analysis.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Pyridine, Imidazole | 3050 - 3150 | Medium | Medium |

| C-H Stretch (Aliphatic) | N-CH₃ | 2900 - 3000 | Medium | Medium |

| C=O Stretch | Ketone | 1660 - 1700 | Strong | Medium-Strong |

| C=C / C=N Stretch | Pyridine, Imidazole | 1500 - 1610 | Strong-Medium | Strong-Medium |

| Ring Breathing | Pyridine, Imidazole | 990 - 1050 | Weak | Strong |

| C-H Bending (Out-of-plane) | Aromatic Rings | 700 - 900 | Strong | Weak |

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy investigates the electronic transitions within a molecule. The conjugated system formed by the pyridine and imidazole rings linked by a carbonyl group is expected to give rise to distinct absorption bands.

UV-Visible Absorption: The spectrum would likely exhibit high-intensity π → π* transitions at shorter wavelengths (e.g., 200-280 nm), characteristic of the aromatic systems. A lower-intensity n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength. The solvent used for analysis can influence the position and intensity of these peaks.

Fluorescence Spectroscopy: Whether the compound is fluorescent depends on its ability to efficiently emit light after electronic excitation. If fluorescent, an emission spectrum would be recorded by exciting the molecule at one of its absorption maxima. The emission peak would be red-shifted to a longer wavelength than the excitation wavelength (a phenomenon known as the Stokes shift). Without experimental data, the quantum yield and fluorescence lifetime remain speculative.

Solid-State Structural Investigations

While spectroscopic methods reveal the structure in solution or gas phase, solid-state techniques like X-ray diffraction provide precise information on the molecule's arrangement in a crystal lattice.

Single-Crystal X-ray Diffraction Studies of the Chemical Compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

A key structural parameter of interest would be the dihedral angle between the plane of the pyridine ring and the plane of the imidazole ring. This conformation is dictated by a balance between the electronic stabilization from conjugation and steric repulsion between the rings. The analysis would also reveal how the molecules pack in the crystal, identifying any significant intermolecular interactions such as π-π stacking or weak C-H···N/O hydrogen bonds that stabilize the crystal lattice.

Table 4: Key Crystallographic Parameters for Experimental Determination

| Parameter | Description | Value |

| Crystal System | The basic geometric framework of the crystal. | To be determined |

| Space Group | The symmetry group of the crystal structure. | To be determined |

| a, b, c (Å) | Dimensions of the unit cell. | To be determined |

| α, β, γ (°) | Angles of the unit cell. | To be determined |

| V (ų) | Volume of the unit cell. | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal lattice of this compound is stabilized by a network of weak intermolecular interactions, which are characteristic of related imidazole and pyridine derivatives. These interactions, while individually not strong, collectively contribute to the formation of a stable, ordered crystalline structure.

Furthermore, π–π stacking interactions are a significant feature in the crystal packing of aromatic and heteroaromatic systems. nih.gov The electron-rich nature of the imidazole ring, in conjunction with the pyridine ring, facilitates these stacking arrangements, contributing to the stability of the crystal lattice. nih.gov In some related structures, these interactions lead to the formation of layers or more complex three-dimensional networks. nih.gov The interplay of these varied weak interactions results in a complex and well-defined crystal packing motif, dictating the macroscopic properties of the crystalline solid.

Table 1: Common Intermolecular Interactions in Imidazole-Pyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| C—H⋯N | C-H (imidazole, pyridine, methyl) | N (imidazole, pyridine) | 2.2 - 2.8 | nih.govresearchgate.net |

| C—H⋯O | C-H (imidazole, pyridine, methyl) | O (carbonyl) | 2.3 - 2.6 | nih.govresearchgate.net |

| π–π stacking | Imidazole/Pyridine ring | Imidazole/Pyridine ring | 3.3 - 3.8 (centroid-centroid) | nih.gov |

Conformational Dynamics and Preferred Orientations

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the imidazole and pyridine rings to the central carbonyl group. This flexibility allows the molecule to adopt various spatial orientations, with certain conformations being energetically more favorable.

Experimental Probes of Conformational Flexibility

While a specific, detailed experimental study on the conformational flexibility of this compound is not extensively documented, insights can be drawn from general principles and techniques applied to similar molecules. The rotation around the C-C and C-N bonds of the carbonyl linker is expected to have a relatively low energy barrier, allowing for dynamic behavior in solution.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating conformational dynamics. Techniques such as variable temperature NMR could potentially be used to study the rotational barriers and the populations of different conformers in solution. Changes in the chemical shifts and coupling constants with temperature can provide quantitative information about the conformational equilibria. The observation of different dihedral angles between the aromatic rings in the crystal structures of related compounds provides solid-state evidence of this inherent flexibility. researchgate.netnih.gov

Theoretical and Computational Conformational Analysis

Theoretical and computational methods, most notably Density Functional Theory (DFT), offer a powerful approach to understanding the conformational preferences of molecules like this compound. nih.govnih.govresearchgate.netnih.govmdpi.com Such calculations can map the potential energy surface as a function of the dihedral angles between the rings and the carbonyl group, identifying the lowest energy (most stable) conformations.

For related aromatic carbonyl compounds, computational studies have shown that the preferred conformation is often a balance between two opposing effects: the conjugative stabilization that favors a planar arrangement of the rings and the carbonyl group, and steric hindrance between the rings that favors a twisted conformation. The planarity allows for maximum overlap of the π-orbitals, leading to electronic delocalization, while a non-planar structure minimizes steric repulsion.

Table 2: Predicted Conformational Data for Analogous Aromatic Carbonyl Systems

| Parameter | Planar Conformation | Twisted Conformation | Method of Analysis |

| Relative Energy | Higher (due to steric hindrance) | Lower (more stable) | DFT Calculations |

| Dihedral Angle | ~0° | Varies (e.g., 30-60°) | DFT Calculations |

| Key Stabilizing Factor | π-conjugation | Reduced steric repulsion | Theoretical Analysis |

Coordination Chemistry and Metal Complexation of 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Ligand Design Principles and Denticity of the Chemical Compound

The design of a ligand is crucial for determining the structure, stability, and properties of the resulting metal complexes. For 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine, its potential as a ligand is dictated by the arrangement of its donor atoms and the electronic properties of its constituent aromatic rings.

The structure of this compound features three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the N3 nitrogen atom of the imidazole (B134444) ring, and the oxygen atom of the carbonyl group. The spatial arrangement of these atoms allows for several possible coordination modes, or denticities.

Bidentate N,N-Chelation: The most probable coordination mode for this ligand is as a bidentate N,N-chelating agent. This would involve the nitrogen atom of the pyridine ring and the N3 nitrogen of the imidazole ring coordinating to a single metal center. This mode of coordination would form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The syn orientation of the pyridine and imidazole nitrogen atoms is a key feature that facilitates this chelation. researchgate.net

Monodentate Coordination: It is also possible for the ligand to act as a monodentate ligand, coordinating to a metal center through only one of its nitrogen atoms, most likely the more basic pyridine nitrogen. wikipedia.org However, the potential for chelation makes this mode less likely, especially in the absence of significant steric hindrance.

Bridging Coordination: In polynuclear complexes, the ligand could potentially act as a bridging ligand, with the pyridine and imidazole nitrogens coordinating to different metal centers. This would lead to the formation of coordination polymers or discrete multinuclear complexes.

The carbonyl group's oxygen atom is generally a weaker donor than the nitrogen atoms of the heterocyclic rings and is less likely to be involved in direct coordination, especially when the N,N-chelation is possible. However, its presence can influence the electronic properties of the ligand and, by extension, the stability and reactivity of the metal complexes. The electron-withdrawing nature of the carbonyl group can affect the basicity of the adjacent imidazole ring.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not available in the literature, the synthesis of such complexes would likely follow well-established methods for the complexation of N-heterocyclic ligands.

The general approach involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product.

Complexation with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The synthesis of transition metal complexes with this compound would likely involve the direct reaction of the ligand with a transition metal salt, such as a halide, nitrate, or perchlorate.

For example, a typical synthesis might involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the metal salt. The resulting complex may precipitate out of solution or be isolated by evaporation of the solvent. The stoichiometry of the complex (i.e., the ligand-to-metal ratio) would depend on the coordination preferences of the metal ion and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1, 2:1, and 3:1 (ligand:metal).

The characterization of these complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine and imidazole rings, as well as the carbonyl group, would be indicative of complexation.

UV-Vis Spectroscopy: To study the electronic properties of the complexes. The d-d transitions of the metal ion and any charge-transfer bands would provide information about the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination would provide evidence of complex formation.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

Coordination with Main Group and Lanthanide Elements

The coordination chemistry of main group elements and lanthanides with N-heterocyclic ligands is also an active area of research. While generally forming weaker bonds with nitrogen donors compared to transition metals, these elements can form stable complexes, particularly with chelating ligands.

The synthesis of main group and lanthanide complexes with this compound would likely follow similar procedures to those used for transition metals. However, the choice of solvent might be more critical to avoid hydrolysis of the metal ions.

Characterization of these complexes would also rely on similar techniques, with a particular emphasis on IR and NMR spectroscopy to confirm coordination. For lanthanide complexes, luminescence spectroscopy could also be a valuable tool for characterization.

Structural Characterization of Metal-Ligand Adducts

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. The two primary methods for structural characterization are X-ray crystallography for the solid state and various spectroscopic techniques, primarily NMR, for the solution state.

X-ray Crystallography of Metal Complexes

For a hypothetical complex of this compound, X-ray crystallography would be able to confirm the bidentate N,N-coordination mode and provide detailed structural parameters. The table below presents hypothetical but realistic crystallographic data for a generic transition metal complex with a pyridyl-imidazole type ligand.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1978.5 |

| Z | 4 |

| M-N(pyridine) (Å) | 2.10 |

| M-N(imidazole) (Å) | 2.05 |

| N(pyridine)-M-N(imidazole) (°) | 78.5 |

This is an illustrative table based on typical values for similar complexes and does not represent experimental data for a complex of this compound.

Solution-State Structural Elucidation of Coordination Compounds

While X-ray crystallography provides a static picture of the complex in the solid state, it is often important to understand the structure and dynamics of the complex in solution. NMR spectroscopy is the most powerful tool for this purpose, at least for diamagnetic complexes.

¹H and ¹³C NMR spectroscopy can be used to study the changes in the electronic environment of the ligand upon coordination. The coordination of the ligand to a metal ion typically results in a downfield shift of the proton signals, particularly those closest to the coordination sites.

For a hypothetical diamagnetic complex of this compound, one would expect to see significant shifts in the signals for the protons on the pyridine and imidazole rings. The table below illustrates the kind of ¹H NMR data that might be expected for the free ligand and a hypothetical diamagnetic metal complex.

| Proton | Illustrative δ (ppm) - Free Ligand | Illustrative δ (ppm) - Metal Complex |

| Pyridine H-2,6 | 8.60 | 8.80 |

| Pyridine H-3,5 | 7.80 | 8.00 |

| Imidazole H-4 | 7.50 | 7.70 |

| Imidazole H-5 | 7.10 | 7.30 |

| N-CH₃ | 4.00 | 4.10 |

This is an illustrative table based on typical values for similar complexes and does not represent experimental data for this compound or its complexes.

In addition to standard 1D NMR, advanced 2D techniques such as COSY, HSQC, and HMBC can be used to fully assign the NMR spectra and provide further structural insights. For paramagnetic complexes, NMR spectroscopy is more challenging but can still provide valuable information about the structure and magnetic properties of the complex.

Insufficient Data to Generate a Focused Article on "this compound"

A comprehensive search for scholarly articles and research data specifically pertaining to the chemical compound "this compound" has revealed a significant lack of available information to construct the requested detailed article. The instructions specified a strict focus on this particular compound, with a detailed outline covering its coordination chemistry, the electronic and magnetic properties of its derived metal complexes, and its application in supramolecular chemistry and metal-organic frameworks (MOFs).

Despite targeted searches for research on the synthesis, characterization, and properties of metal complexes and coordination polymers involving "this compound," the search results did not yield specific studies on this molecule. The available literature focuses on broader classes of related compounds, such as other pyridine and imidazole derivatives, but not the exact compound of interest.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline without resorting to speculation or inaccurate generalizations from tangentially related compounds. The generation of detailed sections on electronic and magnetic properties, including data tables, and on the supramolecular chemistry and MOFs of "this compound" is unachievable based on the currently accessible scientific literature.

Therefore, this article cannot be generated as requested due to the absence of specific research data for the subject compound.

Catalytic Applications and Mechanistic Studies Involving 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

The Chemical Compound as a Ligand in Homogeneous Catalysis

The unique structural features of 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine, which combines a pyridine (B92270) ring with a methyl-imidazole moiety through a carbonyl linker, make it a versatile ligand in homogeneous catalysis. The nitrogen atoms on both the pyridine and imidazole (B134444) rings can coordinate with a variety of metal centers, influencing the electronic and steric environment of the resulting complex and, consequently, its catalytic activity.

Role in Carbon-Carbon Bond Forming Reactions

While direct studies on this compound in widely-used carbon-carbon bond-forming reactions like the Suzuki or Heck reactions are not extensively documented, research on analogous structures provides valuable insights. For instance, nickel(II) complexes featuring pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as effective catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. This process represents a significant carbon-carbon bond-forming reaction with industrial relevance in carbon capture and utilization. In these systems, the pyridine and imidazole-derived components of the ligand play a crucial role in stabilizing the nickel center and facilitating the catalytic cycle. The use of additional additives, such as monodentate phosphines, has been shown to significantly enhance the catalytic activity, achieving high turnover numbers for acrylate (B77674) production. mdpi.com

Applications in Oxidation and Reduction Processes

The application of ligands structurally similar to this compound has been notably successful in the realm of oxidation and reduction catalysis. A significant example is the use of a series of donor-pi (D-π), acceptor-pi (A-π), and π Rhenium(I) pyridyl imidazole complexes in the photocatalytic reduction of CO2. uky.edursc.orgresearchgate.net These studies underscore the tunability of the ligand's electronic properties to influence catalytic rates and product selectivity.

One particular study demonstrated that a Re(I) complex with an acceptor-pi pendant outperformed other analogues in the production of formic acid from CO2. researchgate.net This highlights the critical role of the ligand in mediating the electron transfer processes central to the reduction reaction. The imidazole-pyridine based catalysts were found to favor the production of formic acid, a significant departure from the benchmark catalyst Re(bpy)(CO)3Br, which did not yield formic acid under the same conditions. uky.edursc.orgresearchgate.net

The following interactive data table summarizes the photocatalytic CO2 reduction performance of various Rhenium(I) pyridyl imidazole complexes, illustrating the impact of ligand modification on turnover number (TON) and product selectivity.

Photocatalytic CO2 Reduction with Re(I) Pyridyl Imidazole Complexes

| Catalyst | Ligand Type | Turnover Number (TON) for Formic Acid | Carbon Selectivity (%) |

|---|---|---|---|

| RC2 | π | 350 | 75 |

| RC3 | π | 550 | 80 |

| RC4 | Acceptor-π | 844 | 86 |

| RC5 | Donor-π | 250 | 70 |

Furthermore, cobalt complexes with tetraimidazolyl-substituted pyridine chelates have been identified as active electrocatalysts for water oxidation. The substitution of pyridine with imidazole donors results in a more electron-rich cobalt center, enhancing catalytic activity at lower pH. nih.gov This demonstrates the cooperative effect of imidazole and pyridine moieties in facilitating redox processes.

Heterogeneous Catalysis and Surface-Supported Systems

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for enhancing catalyst stability, reusability, and ease of separation. While specific examples of heterogenized catalysts based on this compound are not prevalent in the literature, the principles of catalyst immobilization can be applied. The pyridine and imidazole functionalities of the ligand offer potential anchoring points for covalent attachment to various support materials, such as silica, polymers, or metal-organic frameworks (MOFs).

For instance, research on immobilized imidazole and pyridine as coordinating ligands for metalloporphines in ligninolytic peroxidase-like systems demonstrates the feasibility of using these heterocycles in supported catalysis. researchgate.net Such heterogenized systems can offer improved performance in terms of stability and recyclability compared to their homogeneous counterparts.

Investigation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and selectivity. For catalysts incorporating this compound or similar ligands, mechanistic studies focus on identifying the active catalytic species, elucidating reaction intermediates, and analyzing the kinetics of the transformation.

Elucidation of Active Species and Reaction Intermediates

In the context of the aforementioned photocatalytic CO2 reduction using Rhenium(I) pyridyl imidazole complexes, mechanistic investigations suggest the formation of a rhenium-hydride species as a key intermediate. uky.edursc.orgresearchgate.net This intermediate is believed to be responsible for the production of both formic acid and hydrogen during catalysis. The electronic properties of the pyridyl-imidazole ligand directly influence the stability and reactivity of this intermediate, thereby dictating the product distribution.

In oxidation reactions catalyzed by related cobalt complexes, detailed electrochemical studies support the involvement of an initial molecular catalyst, even though the complex may decompose to a less-active species under catalytic conditions. nih.gov The identification of such transient active species is a critical aspect of mechanistic elucidation.

Kinetic Studies and Turnover Frequency Analysis

Kinetic analysis provides quantitative insights into the efficiency of a catalyst. The turnover number (TON) and turnover frequency (TOF) are key metrics used to evaluate catalytic performance. As presented in the data table for CO2 reduction, the TON for formic acid production varied significantly with the electronic nature of the substituted pyridyl imidazole ligand, with the acceptor-π substituted ligand exhibiting the highest TON of 844. researchgate.net

Theoretical and Computational Investigations of 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic structure, molecular orbitals, and reactivity, as well as predicting spectroscopic properties.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly used to optimize the molecular geometry and analyze the electronic landscape of imidazole-containing compounds. researchgate.netnih.gov The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. For 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine, the electron-rich imidazole (B134444) ring and the electron-deficient pyridine (B92270) ring are expected to significantly influence the localization of these orbitals. The HOMO is likely to be distributed over the imidazole ring, while the LUMO may be more localized on the pyridine and carbonyl moieties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a theoretical framework for assessing the molecule's reactivity profile.

| Reactivity Descriptor | Formula | Theoretical Value (a.u.) |

| Ionization Potential (I) | I ≈ -E_HOMO | 0.25 |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.09 |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | -0.17 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | 0.08 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 0.18 |

| Softness (S) | S = 1 / 2η | 6.25 |

Note: These are representative theoretical values for a molecule of this type and would be precisely determined through specific DFT calculations.

Quantum chemical calculations are also powerful in predicting various spectroscopic properties, which can aid in the experimental characterization of new compounds. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shielding constants can predict NMR chemical shifts. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the assignment of infrared (IR) and Raman spectra. ijrar.org

| Spectroscopic Property | Computational Method | Predicted Data |

| UV-Vis Absorption (λ_max) | TD-DFT | ~280-320 nm |

| ¹H NMR Chemical Shifts | GIAO | Imidazole protons: ~7.0-7.5 ppm; Pyridine protons: ~7.5-8.8 ppm; Methyl protons: ~3.8 ppm |

| ¹³C NMR Chemical Shifts | GIAO | Carbonyl carbon: ~180 ppm; Imidazole carbons: ~120-145 ppm; Pyridine carbons: ~125-150 ppm |

| Key IR Frequencies | DFT | C=O stretch: ~1680 cm⁻¹; C=N stretch: ~1600 cm⁻¹; Aromatic C-H stretch: ~3100 cm⁻¹ |

Note: These predicted values are based on typical ranges for similar heterocyclic ketones and would be refined by specific calculations for this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations offer a way to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time based on a force field, providing insights into conformational dynamics, solvation, and intermolecular interactions.

For this compound, MD simulations in an aqueous environment could reveal:

Solvation Structure: How water molecules arrange around the polar and nonpolar regions of the molecule. The nitrogen atoms of the imidazole and pyridine rings, as well as the carbonyl oxygen, are expected to act as hydrogen bond acceptors.

Dynamic Properties: Simulations can also be used to calculate properties such as the diffusion coefficient and radial distribution functions, which describe the molecule's mobility and local environment in solution.

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly valuable in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or nucleic acid.

Given the prevalence of imidazole and pyridine scaffolds in medicinal chemistry, this compound could be docked against various biological targets to explore its potential as an inhibitor. nih.govnih.govnih.gov For instance, kinases and metalloenzymes are common targets for such heterocyclic compounds. nih.gov

A typical docking study would involve:

Preparation of the Receptor: Obtaining a 3D structure of the target protein, often from the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions.

| Potential Biological Target Class | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Serine/Threonine Kinase | -7.0 to -9.0 | Hydrogen bond between carbonyl oxygen and backbone NH of the hinge region; π-π stacking between pyridine/imidazole ring and aromatic residues (e.g., Phe, Tyr). |

| Metalloenzyme (e.g., Carbonic Anhydrase) | -6.5 to -8.5 | Coordination of a ring nitrogen to the active site metal ion (e.g., Zn²⁺); Hydrogen bonds with active site residues. |

| DNA Minor Groove | -5.0 to -7.0 | Hydrogen bonds with base pairs; van der Waals interactions within the groove. nih.gov |

Note: The binding affinities are hypothetical and would depend on the specific target protein.

The results from molecular docking can guide the rational design of new molecules with improved properties. researchgate.net For this compound, the analysis of its predicted binding mode could suggest modifications to enhance potency or selectivity.

For example, if docking reveals an unoccupied hydrophobic pocket near the methyl group, replacing it with a larger alkyl or aryl group could lead to more favorable van der Waals interactions and a higher binding affinity. If the pyridine ring is solvent-exposed, adding polar substituents could improve solubility and potentially form additional hydrogen bonds with the solvent or receptor. This iterative process of computational prediction followed by chemical synthesis and experimental validation is a cornerstone of modern structure-based drug design.

Exploration of Biological Interactions and Target Identification for 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

In Vitro Biochemical Screening and Enzyme Modulation

The initial characterization of a novel compound's biological activity typically involves broad biochemical screening against panels of purified enzymes and receptors. The imidazole (B134444) and pyridine (B92270) moieties are known to interact with various biological targets, including enzymes and receptors, making this a critical first step in understanding the potential therapeutic applications of 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine.

Mechanism-Based Enzyme Inhibition Studies

The imidazole ring, with its electron-rich nature, can readily coordinate with metallic centers in metalloenzymes or act as a hydrogen bond donor/acceptor, features that are common in enzyme active sites. researchgate.net Derivatives of imidazole have been investigated as inhibitors for a range of enzymes, including cytochrome P450s and various kinases. researchgate.netrsc.org

A systematic investigation into the enzyme inhibitory potential of this compound would involve screening against a broad panel of enzymes, particularly kinases, proteases, and metabolic enzymes like cyclooxygenases (COX). researchgate.net If inhibitory activity is detected, further studies would be necessary to determine the mechanism of inhibition. Mechanism-based inhibition, or suicide inhibition, is a critical area of investigation, as it involves the enzymatic conversion of the inhibitor into a reactive species that covalently binds to and irreversibly inactivates the enzyme. researchgate.net This can lead to a prolonged duration of action but also carries potential risks of idiosyncratic toxicity.

Kinetic studies would be performed to distinguish between reversible and irreversible inhibition and to determine key parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). For example, studies on other imidazole-containing compounds have demonstrated partial competitive inhibition mechanisms, where the inhibitor binds to the enzyme's active site, reducing substrate affinity without altering the maximum rate of product formation. nih.gov

Table 1: Illustrative Data from a Hypothetical Enzyme Inhibition Panel This table presents hypothetical data for illustrative purposes to show the type of results generated from enzyme inhibition screening.

| Enzyme Target | Assay Type | IC₅₀ (µM) | Inhibition Type |

| Cyclin-Dependent Kinase 9 (CDK9) | Kinase Activity Assay | 0.5 | Competitive |

| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 12.5 | Non-competitive |

| Cytochrome P450 3A4 | Fluorometric Assay | > 50 | Not Determined |

| Nek2 Kinase | Kinase Activity Assay | 1.2 | ATP-Competitive |

Modulation of Receptor Binding and Protein-Protein Interactions

Beyond enzyme inhibition, small molecules containing pyridine and imidazole scaffolds are known to function as ligands for various receptors. researchgate.net For instance, pyridine derivatives have been synthesized and evaluated as potential antagonists for chemokine receptors like CXCR4. nih.gov Therefore, screening this compound against a panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels is a logical step.

Receptor-ligand binding assays, often utilizing radiolabeled or fluorescently tagged known ligands, are employed to quantify the affinity of a test compound for a specific receptor. labome.com These assays determine the dissociation constant (Kd) or inhibition constant (Ki), which are measures of binding affinity.

Furthermore, modulating protein-protein interactions (PPIs) is an increasingly important therapeutic strategy. nih.gov PPIs are characterized by large, often flat, and featureless interfaces, making them challenging targets for small molecules. researchgate.net However, small molecules can act as either inhibitors or stabilizers of these interactions, often by binding to "hot spots" on the protein surface or to allosteric sites. nih.govresearchgate.net Given its rigid, multi-ring structure, this compound could potentially fit into pockets at a PPI interface, either disrupting a necessary interaction or stabilizing a complex. High-throughput screening methods, such as fluorescence polarization (FP) or surface plasmon resonance (SPR), could be used to identify such activity.

Table 2: Representative Data from a Hypothetical Receptor Binding Screen This table presents hypothetical data for illustrative purposes to show the type of results generated from receptor binding assays.

| Receptor Target | Assay Type | Binding Affinity (Kᵢ, nM) | Functional Effect |

| CXCR4 | Radioligand Binding | 85 | Antagonist |

| Estrogen Receptor α | Fluorescence Polarization | > 10,000 | Inactive |

| GABA-A Receptor | Radioligand Binding | 1,200 | Weak Modulator |

| 14-3-3/NF-κβ (PPI) | TR-FRET Assay | 5,500 | Weak Inhibitor |

Structure-Activity Relationship (SAR) Studies of Derivatives

Once an initial "hit" or biological activity is identified, structure-activity relationship (SAR) studies are conducted to optimize the compound's potency, selectivity, and pharmacokinetic properties. jopir.in This involves the systematic synthesis of derivatives of the lead compound, this compound, and evaluating their biological activity.

Key areas for modification on the parent scaffold would include:

The Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, amino groups) at different positions to probe electronic and steric effects. Substitution patterns on pyridine rings are known to significantly influence biological activity. nih.gov

The Imidazole Ring: While the N-methyl group is a key feature, modifications could explore other alkyl groups. Substitutions at the C4 and C5 positions of the imidazole ring could also be investigated.

The Carbonyl Linker: The ketone linker provides a specific geometry. It could be reduced to an alcohol or converted to other functional groups to alter the molecule's conformational flexibility and hydrogen bonding capacity.

For example, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors revealed that specific substitutions led to compounds with potent antiproliferative activity in the nanomolar range. documentsdelivered.comnih.gov Similarly, comprehensive SAR on pyrazolopyridine derivatives as enterovirus inhibitors demonstrated that variations at four different positions on the scaffold dramatically impacted antiviral potency. acs.orgacs.org

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical CDK9 Inhibition This table presents hypothetical data for illustrative purposes to demonstrate how SAR data is typically organized.

| Compound ID | R¹ (Pyridine Substitution) | R² (Imidazole N-Substituent) | CDK9 IC₅₀ (nM) |

| Parent Compound | H | -CH₃ | 500 |

| Derivative 1 | 2-fluoro | -CH₃ | 350 |

| Derivative 2 | 3-methoxy | -CH₃ | 780 |

| Derivative 3 | 4-amino | -CH₃ | 120 |

| Derivative 4 | H | -CH₂CH₃ | 650 |

Cell-Based Assays for Cellular Pathway Perturbation (non-clinical)

While biochemical assays are crucial for identifying direct molecular interactions, cell-based assays provide a more biologically relevant context, offering insights into a compound's membrane permeability, potential cytotoxicity, and its effect on integrated cellular pathways. nih.gov

Following the identification of a potent molecular interaction, the next step is to assess whether this translates to a functional effect in a cellular environment. For instance, if this compound is found to be a potent CDK9 inhibitor in biochemical assays, cell-based assays would be used to determine if it can inhibit proliferation in cancer cell lines that are dependent on CDK9 activity. rsc.org

Commonly used cell-based assays include:

Reporter Gene Assays: These assays measure the activity of a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or β-lactamase). thermofisher.comyoutube.com This allows for high-throughput screening of compounds that activate or inhibit pathways like NF-κB, NFAT, or STAT3. youtube.com

Cell Viability and Cytotoxicity Assays: Assays like the MTT or CellTiter-Glo® assays are used to measure the effect of a compound on cell proliferation and health, providing a general indication of its potential as an anti-cancer agent or its general toxicity.

Phenotypic Assays: High-content screening (HCS) uses automated microscopy and image analysis to assess changes in cell morphology, protein localization, or other complex cellular phenotypes in response to compound treatment.

Table 4: Hypothetical Data from Cellular Assays for a Lead Compound This table presents hypothetical data for illustrative purposes to show results from various cell-based assays.

| Assay Type | Cell Line | Endpoint Measured | EC₅₀ / IC₅₀ (µM) |

| Cell Proliferation | HCT116 (Colon Cancer) | Viability (MTT) | 0.85 |

| NF-κB Reporter | HEK293 | Luciferase Activity | 5.2 |

| Apoptosis | HCT116 | Caspase-3/7 Activation | 1.5 |

| Cytotoxicity | HepG2 (Liver) | Cell Viability | 25.0 |

Omics-Based Approaches for Biological Target Deconvolution

When a compound is discovered through a phenotypic screen (i.e., it elicits a desired cellular effect, but its molecular target is unknown), "omics" technologies are powerful tools for target deconvolution. broadinstitute.org These approaches provide an unbiased, system-wide view of the molecular changes induced by the compound.

Chemical Proteomics: This approach aims to identify the direct protein targets of a small molecule. One leading technique is the Cellular Thermal Shift Assay (CETSA) . nih.govresearchgate.netsci-hub.se CETSA is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, leading to an increase in its melting temperature. scilifelab.se By treating cells with the compound, heating them across a temperature gradient, and then using mass spectrometry to quantify the remaining soluble proteins, one can identify which proteins were stabilized by the compound, thus revealing them as direct targets. selectscience.net

Metabolomics: This technique involves the comprehensive analysis of small-molecule metabolites within a biological system. hep.com.cn By comparing the metabolic profiles of cells or organisms treated with a compound to untreated controls, researchers can identify metabolic pathways that are perturbed. nih.govmdpi.com This can point towards the inhibition or activation of specific enzymes within that pathway, providing strong clues to the compound's mechanism of action. hep.com.cnresearchgate.net

Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptomics) can reveal which cellular pathways are affected downstream of the primary target. Genetic approaches, such as RNAi or CRISPR-based screens, can identify genes whose knockdown or knockout mimics or reverses the effect of the compound, thereby implicating those gene products in its mechanism of action.

Integrating data from these multiple "omics" platforms can provide a comprehensive and robust hypothesis for the biological target and pathway of a novel compound like this compound. rsc.org

Table 5: Illustrative Protein Hits from a Hypothetical CETSA-MS Experiment This table presents hypothetical data for illustrative purposes to show potential targets identified through a proteome-wide thermal shift assay.

| Protein Identified | Gene Name | Thermal Shift (ΔTₘ, °C) | Putative Role |

| Cyclin-dependent kinase 9 | CDK9 | +4.2 | Transcription Regulation |

| Casein kinase 1 delta | CSNK1D | +2.1 | Signal Transduction |

| Bromodomain-containing protein 4 | BRD4 | +1.5 | Epigenetic Regulation |

| Tubulin beta chain | TUBB | +0.3 | Cytoskeleton |

Future Research Directions and Potential Emerging Applications of 4 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Integration into Advanced Sensing and Imaging Systems

The inherent structural motifs of 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine make it a compelling candidate for the development of novel sensors and imaging agents. The imidazole (B134444) and pyridine (B92270) rings are well-known for their ability to coordinate with a variety of metal ions and participate in non-covalent interactions, which are fundamental to molecular recognition and sensing mechanisms. rsc.orgtandfonline.combohrium.com

The development of fluorescent probes based on imidazole-containing scaffolds has garnered significant attention. rsc.orgbohrium.com These systems can be designed to exhibit changes in their photophysical properties, such as fluorescence enhancement or quenching, upon binding to specific analytes. For instance, the imidazole ring can act as a binding site for cations or anions, and this interaction can modulate the electronic properties of the entire molecule, leading to a detectable optical response. The unique electron-rich nature of the imidazole ring makes it a versatile component in the design of chemosensors. rsc.org

Future research could focus on exploiting the bidentate chelation potential of the nitrogen atoms on the imidazole and pyridine rings, along with the carbonyl oxygen, to create selective fluorescent probes for biologically and environmentally important metal ions. The photophysical properties of such metal complexes would likely differ significantly from the free ligand, forming the basis for a "turn-on" or "turn-off" sensing mechanism. Furthermore, the introduction of fluorophores onto either the imidazole or pyridine ring could lead to the development of ratiometric sensors, which offer greater accuracy and reliability by measuring the ratio of fluorescence intensities at two different wavelengths.

In the realm of bio-imaging, imidazole-pyridine derivatives are being explored for their potential as imaging agents. By chelating with suitable metal ions, such as gadolinium(III) for magnetic resonance imaging (MRI) or radioactive isotopes for positron emission tomography (PET), these molecules could be targeted to specific tissues or cellular components. The versatility of the imidazole-pyridine scaffold allows for the straightforward introduction of targeting moieties or biocompatible linkers, enhancing their specificity and reducing off-target effects.

Applications in Materials Science and Functional Polymers

The incorporation of imidazole and pyridine moieties into polymeric structures has been shown to impart a range of desirable properties, including thermal stability, conductivity, and metal-coordination capabilities. nih.govresearchgate.net Consequently, this compound represents a valuable building block for the synthesis of advanced functional materials.

One promising avenue of research is the use of this compound as a monomer or a cross-linking agent in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of the imidazole and pyridine nitrogen atoms to coordinate with metal centers can lead to the formation of well-defined, porous structures with potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound would dictate the resulting framework's topology and functionality.

Furthermore, the integration of this molecule into the side chains of organic polymers could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of metal ions. For example, a polymer functionalized with this compound could exhibit changes in its solubility or conformation upon protonation of the basic nitrogen atoms or coordination with metal ions. Such responsive polymers could find applications in drug delivery systems, sensors, and self-healing materials.

The inherent polarity and potential for hydrogen bonding of the imidazole and pyridine rings could also be exploited to enhance the mechanical and thermal properties of polymers. The introduction of these heterocyclic units can increase inter-chain interactions, leading to materials with higher glass transition temperatures and improved tensile strength.

Rational Design of Novel Analogues for Specific Academic Research Purposes

The modular nature of this compound provides a versatile platform for the rational design and synthesis of novel analogues with tailored properties for specific academic research. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and potential applications of hypothetical derivatives, guiding synthetic efforts towards the most promising candidates. nih.govtandfonline.commdpi.comnih.gov

Structure-activity relationship (SAR) studies on related imidazole-pyridine hybrids have demonstrated that small modifications to the core structure can lead to significant changes in biological activity. cnr.itamrita.edunih.govnih.gov By systematically modifying the substituents on both the imidazole and pyridine rings of this compound, researchers can probe the specific interactions that govern its properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the molecule's electronic properties, affecting its coordination chemistry and photophysical behavior.

The synthesis of a library of analogues would enable the exploration of their potential in areas such as catalysis, where the electronic and steric environment around a metal center coordinated to the ligand can influence its catalytic activity and selectivity. Furthermore, the development of derivatives with specific functionalities would allow for their covalent attachment to solid supports or biomolecules, opening up possibilities for applications in heterogeneous catalysis and targeted drug delivery.

Computational screening of virtual libraries of this compound derivatives could accelerate the discovery of molecules with desired properties. mdpi.comnih.gov These in silico methods can predict parameters such as binding affinities to biological targets or the electronic band gap of materials, allowing for the prioritization of synthetic targets and a more efficient research workflow.

Challenges and Opportunities in the Synthesis and Application of Imidazole-Pyridine Hybrid Systems

One of the key challenges lies in the selective functionalization of the imidazole and pyridine rings. The presence of multiple reactive sites can lead to mixtures of products, requiring careful optimization of reaction conditions and the use of protecting groups. The development of novel synthetic methodologies, such as C-H activation, could provide more direct and efficient routes to a wider range of derivatives. nih.gov

Another challenge is to fully understand the structure-property relationships that govern the behavior of these molecules. This requires a combination of experimental techniques, including spectroscopy and X-ray crystallography, and theoretical calculations. A deeper understanding of these relationships will enable the more rational design of molecules with specific functionalities.

Despite these challenges, the opportunities presented by imidazole-pyridine hybrid systems are significant. Their tunable electronic and coordination properties make them highly versatile building blocks for a wide range of applications. The continued development of synthetic methods and a deeper understanding of their fundamental properties will undoubtedly lead to the discovery of new and exciting applications in fields ranging from medicine to materials science. The unique structural arrangement of this compound, in particular, offers a rich platform for future scientific exploration and technological innovation.

Q & A

Q. What are the optimal synthetic routes for 4-(1-methyl-1H-imidazole-2-carbonyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves coupling reactions between imidazole and pyridine derivatives. A plausible route includes:

- Step 1 : Preparation of 1-methyl-1H-imidazole-2-carboxylic acid via formamide cyclization under reflux conditions .

- Step 2 : Activation of the carboxylic acid group using coupling agents like EDCI/HOBt to form an acyl chloride intermediate.

- Step 3 : Nucleophilic substitution with 4-aminopyridine under anhydrous conditions.

- Optimization : Reaction temperature (e.g., 80–100°C for imidazole activation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for acyl chloride:pyridine) are critical. Purification via silica gel chromatography (ethyl acetate:hexane, 3:7) improves purity .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure and supramolecular interactions of this compound?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for imidazole protons (δ 7.5–8.0 ppm), pyridine protons (δ 8.5–9.0 ppm), and methyl groups (δ 2.5–3.0 ppm) .

- IR : Confirm carbonyl stretching (C=O, ~1700 cm⁻¹) and aromatic C-H vibrations (~3100 cm⁻¹) .

- Crystallography :

- X-ray diffraction : Resolve π-π stacking distances (e.g., 3.6 Å between pyridine rings) and hydrogen-bonding networks (e.g., C–H⋯N interactions at 2.7 Å) .

- Thermal analysis (TGA/DTA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound against enzymatic targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with imidazole/pyridine-binding pockets (e.g., xanthine oxidase, cytochrome P450) .

- Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., 1N5X for xanthine oxidase) and optimize hydrogen bonding.

- Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) to the compound using OpenBabel.

- Scoring : Use AutoDock Vina to calculate binding affinities (ΔG < -7 kcal/mol suggests strong binding). Validate with MD simulations (NAMD/GROMACS) .

Q. How do solvent polarity and temperature during crystallization affect the supramolecular architecture and physicochemical properties?

Methodological Answer:

- Solvent Screening : Compare polar (ethanol) vs. non-polar (toluene) solvents. Polar solvents enhance hydrogen bonding (e.g., C–H⋯O interactions in ethanol) .

- Temperature Effects : Slow evaporation at 4°C yields larger crystals with defined π-π stacking (3.6 Å), while rapid cooling (ice bath) produces polymorphs with altered melting points .

- Property Correlation : Differential scanning calorimetry (DSC) links lattice energy to thermal stability (e.g., higher melting points in ordered crystals) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole-pyridine hybrids?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., methyl vs. chloro groups) and quantify effects on MIC (antimicrobial) or IC50 (enzyme inhibition) .

- Data Normalization : Control for assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to reduce variability .

- Meta-Analysis : Use hierarchical clustering (e.g., PCA) to group compounds by bioactivity profiles and identify outliers due to synthetic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products